2-(1-(Benzylamino)ethyl)phenol hcl
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Overview
Description
2-(1-(Benzylamino)ethyl)phenol hydrochloride is an organic compound belonging to the phenol class of organic compounds. It is characterized by the presence of a benzylamino group attached to an ethyl chain, which is further connected to a phenol ring. The compound is typically found in a white to yellow solid form and has a molecular weight of 263.77 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzylamino)ethyl)phenol hydrochloride involves the reaction of benzylamine with 2-acetylphenol under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of 2-(1-(Benzylamino)ethyl)phenol hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Benzylamino)ethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzylamino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(Benzylamino)ethyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1-(Benzylamino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(Methylamino)ethyl)phenol hydrochloride
- 2-(1-(Ethylamino)ethyl)phenol hydrochloride
- 2-(1-(Propylamino)ethyl)phenol hydrochloride
Uniqueness
2-(1-(Benzylamino)ethyl)phenol hydrochloride is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological molecules, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2-[1-(benzylamino)ethyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13;/h2-10,12,16-17H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQORMGVVUIWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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